Product packaging for 4-Chloro-5-methyl-2,3-dihydrofuran(Cat. No.:CAS No. 50596-94-6)

4-Chloro-5-methyl-2,3-dihydrofuran

Cat. No.: B14658983
CAS No.: 50596-94-6
M. Wt: 118.56 g/mol
InChI Key: KBGRXAQJYYVPFR-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-2,3-dihydrofuran is a chiral dihydrofuran compound of significant interest in advanced organic synthesis and pharmaceutical research. This chemical serves as a versatile building block for constructing complex molecular architectures. Dihydrofuran derivatives are recognized as key intermediates in the development of natural products and biologically active substances . The structure combines an enol ether, characterized by the 2,3-dihydrofuran ring, with a reactive chloro substituent, making it a suitable substrate for various chemical transformations, including cyclization and ring-opening reactions . Researchers value this compound for its potential in multicomponent reactions to prepare highly functionalized dihydrofurans and tetrahydrofurans, which are common scaffolds in medicinal chemistry . The reactivity of the chloro and methyl substituents on the dihydrofuran core allows for further functionalization, enabling its use in exploring new chemical space for drug discovery and material science . This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClO B14658983 4-Chloro-5-methyl-2,3-dihydrofuran CAS No. 50596-94-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50596-94-6

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

IUPAC Name

4-chloro-5-methyl-2,3-dihydrofuran

InChI

InChI=1S/C5H7ClO/c1-4-5(6)2-3-7-4/h2-3H2,1H3

InChI Key

KBGRXAQJYYVPFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCO1)Cl

Origin of Product

United States

Reactivity and Chemical Transformations of 4 Chloro 5 Methyl 2,3 Dihydrofuran Analogs

Reactivity of the Chlorinated Moiety

The chlorine atom attached to the double bond of the dihydrofuran ring is a key site for functionalization. Its reactivity is influenced by the electronic properties of the vinyl ether system.

While direct nucleophilic substitution on vinyl halides can be challenging, the presence of the oxygen atom in the dihydrofuran ring can influence the reactivity of the C-Cl bond. In some cases, nucleophilic attack can be facilitated, leading to the displacement of the chloride. For instance, certain chlorohydroxyfuranones, which share structural similarities, have been shown to react with nucleophiles. nih.gov The potency of these reactions can be concentration-dependent, and the stability of the resulting products can vary. nih.gov

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated dihydrofurans can serve as substrates in these transformations. nih.govwikipedia.org These reactions, often catalyzed by transition metals like palladium, allow for the introduction of a wide variety of substituents onto the dihydrofuran core. wikipedia.orgthieme-connect.derhhz.net

The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. rhhz.netnih.gov The success of a particular cross-coupling reaction can depend on various factors, including the choice of catalyst, ligands, and reaction conditions. thieme-connect.de

Oxidative Addition: This is often the initial step in a cross-coupling catalytic cycle, where the metal catalyst (e.g., a low-valent palladium or nickel complex) inserts into the carbon-halogen bond of the dihydrofuran. wikipedia.orgnih.govlibretexts.org This step results in an increase in the oxidation state of the metal. libretexts.org The oxidative addition of aryl and vinyl halides can proceed through different mechanisms, including concerted pathways or stepwise radical processes, depending on the metal, ligands, and substrate. nih.govnumberanalytics.com For instance, with nickel catalysts, both radical and non-radical pathways have been identified for the oxidative addition of aryl halides. nih.gov

Transmetalation: Following oxidative addition, a second organometallic reagent transfers its organic group to the metal center, replacing the halide. wikipedia.orgnih.govunirioja.es The efficiency of this step is dependent on the nature of the organometallic partner. For example, organozinc reagents are known for their excellent ability to undergo transmetalation due to the presence of an empty p orbital on the zinc atom. nih.gov

The general catalytic cycle for a cross-coupling reaction is depicted below:

Generic Palladium-Catalyzed Cross-Coupling Cycle
Step Description
Oxidative Addition The Pd(0) catalyst reacts with the halogenated dihydrofuran (R-X) to form a Pd(II) complex.
Transmetalation An organometallic reagent (R'-M) reacts with the Pd(II) complex, transferring the R' group to the palladium and forming a diorganopalladium(II) complex.

| Reductive Elimination | The two organic groups (R and R') are coupled and eliminated from the palladium, forming the final product (R-R') and regenerating the Pd(0) catalyst. |

This table provides a simplified overview of the catalytic cycle.

In dihydrofurans or other heterocyclic systems containing multiple halogen atoms, the site of the cross-coupling reaction can often be controlled. nih.govescholarship.org This selectivity is typically governed by a combination of electronic and steric factors. thieme-connect.denih.gov

Several factors can influence which halogen atom reacts preferentially:

Nature of the Halogen: In systems with different halogens, the reactivity generally follows the trend C-I > C-Br > C-Cl > C-F, which corresponds to the bond dissociation energies. nih.gov

Electronic Effects: The position of the halogen relative to the heteroatom in the ring can significantly impact its reactivity. nih.gov For five-membered heterocycles like furans, oxidative addition often occurs preferentially at the position alpha to the heteroatom (C2 or C5). nih.gov

Steric Hindrance: Less sterically hindered positions are generally more accessible to the catalyst and therefore more likely to react. thieme-connect.de

Catalyst and Ligand Control: The choice of catalyst and ligands can sometimes override the inherent reactivity of the substrate, leading to "atypical" site-selectivity. nih.govwhiterose.ac.ukincatt.nl For example, the use of multinuclear palladium clusters has been shown to switch the site of arylation in 2,4-dibromopyridine. nih.govwhiterose.ac.uk

Factors Influencing Site-Selectivity in Polyhalogenated Heterocycles

Factor Influence on Reactivity
Bond Dissociation Energy Lower energy C-X bonds are more reactive.
Position on the Ring Positions alpha to the heteroatom are often more reactive in five-membered rings.
Steric Accessibility Less hindered positions are favored.

| Catalyst/Ligand System | Can be tuned to favor a specific reaction site. |

Cross-Coupling Reactions of Halogenated Dihydrofurans

Ring-Opening Reactions of 2,3-Dihydrofurans

In addition to reactions at the chloro substituent, the dihydrofuran ring itself can undergo cleavage under certain conditions. These ring-opening reactions provide access to a variety of functionalized acyclic compounds.

The opening of the 2,3-dihydrofuran (B140613) ring can be initiated by various reagents and catalysts, proceeding through different mechanistic pathways.

Lewis Acid Catalysis: Lewis acids can promote the ring-opening of 2,3-dihydrofuran acetals. nih.govmdpi.comnih.govresearchgate.net This process can be part of a cascade reaction, leading to the formation of more complex structures like benzo-fused aromatic systems. nih.gov The mechanism often involves the hydrolysis of an acetal (B89532) group, followed by intramolecular cyclization and aromatization. mdpi.com The choice of Lewis acid can be crucial for the outcome of the reaction. mdpi.comacs.org For example, Yb(OTf)₃ and Al(OTf)₃ have been used to catalyze the ring-opening benzannulation of dihydrofuran acetals. mdpi.comresearchgate.net In some cases, the stereochemistry of the dihydrofuran can influence the reaction rate. mdpi.com

β-Elimination: In certain contexts, β-elimination can be a key step in the ring-opening process. For instance, cobalt-catalyzed ring-opening of 2,5-dihydrofurans has been proposed to proceed via an outer-sphere β-O elimination from a metallacyclobutane intermediate. nih.gov This process is facilitated by the coordination of a Lewis acid to the oxygen atom, which acts as a leaving group. nih.gov

Electrophilic Addition: Electrophilic reagents can also induce ring-opening. An unexpected ring-opening of a 2,3-dihydrofuran derivative at the C(4)-C(5) bond has been reported using N-bromosuccinimide as an electrophilic bromine source. nih.govdntb.gov.ua Mechanistic studies suggest that moisture may play a role in this transformation. nih.gov

Electrochemical Initiation: The polymerization of 2,5-dihydro-2,5-dimethoxyfuran can be initiated electrochemically, proceeding through a ring-opening mechanism. researchgate.net

These ring-opening reactions highlight the versatility of the dihydrofuran scaffold in synthetic chemistry, allowing for its transformation into a range of other molecular architectures. nsf.govresearchgate.netmdpi.comstanford.edu

Formation of Acyclic Derivatives (e.g., Dienes, Allenes)

The dihydrofuran ring can undergo cleavage to form acyclic derivatives such as dienes and allenes, which are valuable building blocks in organic synthesis. rsc.org Allenes, or cumulated dienes, are compounds containing a central sp-hybridized carbon atom with two orthogonal double bonds. msu.edu The formation of these acyclic structures from dihydrofuran analogs typically involves ring-opening reactions that can be initiated under thermal, photochemical, or catalytic conditions.

One plausible pathway involves the base-catalyzed elimination or metal-catalyzed ring-opening of a substituted 2,3-dihydrofuran. For instance, the synthesis of furan (B31954) derivatives can proceed through the in situ formation of allenoates from γ-ketoacids, which subsequently cyclize. researchgate.net This suggests the viability of the reverse process, where a dihydrofuran ring opens to yield an allene (B1206475) or a conjugated diene. The specific products formed are highly dependent on the substitution pattern of the dihydrofuran ring and the reaction conditions employed. Catalytic enantioselective additions using allenes and dienes as pronucleophiles have been extensively studied, highlighting the synthetic utility of these acyclic intermediates once formed. nih.gov

Table 1: Potential Acyclic Derivatives from Dihydrofuran Ring-Opening

Starting Material ClassReaction TypePotential Acyclic ProductKey Structural Feature
Substituted 2,3-DihydrofuransThermal or Catalytic Ring-OpeningConjugated DienesTwo conjugated double bonds
Substituted 2,3-DihydrofuransBase- or Metal-Induced EliminationAllenesCumulated double bonds (C=C=C)

Intramolecular Cyclizations Following Ring-Opening (e.g., Benzannulations)

A synthetically powerful transformation of dihydrofuran analogs involves a sequence of ring-opening followed by an intramolecular cyclization. This strategy allows for the construction of complex fused ring systems. A notable example is the Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals. nih.gov In this reaction, the dihydrofuran ring, activated by a Lewis acid, opens to generate a reactive intermediate that subsequently undergoes an intramolecular Friedel-Crafts-type reaction with the tethered indole (B1671886) nucleus.

This methodology results in the formation of functionalized 1-hydroxycarbazoles in high yields. nih.gov The versatility of this benzannulation approach has been demonstrated with dihydrofurans substituted with various arenes and heteroaromatics, leading to the synthesis of naphthalenes, benzofurans, dibenzo[b,d]furans, and benzothiophenes. nih.gov The synthesis of carbazoles, in particular, often utilizes a benzannulation strategy where a benzene (B151609) ring is appended to the five-membered ring of an indole. nih.gov Similarly, direct oxidative Heck cyclizations represent another pathway for the intramolecular arylation to produce functionalized benzofurans. nih.gov

Radical Reactions with Dihydrofuran Systems

The double bond and allylic hydrogen atoms in dihydrofuran systems make them susceptible to radical reactions. These reactions are typically initiated by radical species like chlorine atoms and proceed through well-defined chain reaction mechanisms involving initiation, propagation, and termination steps. lumenlearning.com

Reactions with Chlorine Atoms

Chlorine atoms (Cl•) are highly reactive radical species that readily react with furan and its derivatives. researchgate.net The reaction of a chlorine radical with a molecule like 4-chloro-5-methyl-2,3-dihydrofuran can be initiated by the homolytic cleavage of a chlorine molecule (Cl₂) using heat or light. lumenlearning.comstackexchange.com The resulting chlorine radical can then attack the dihydrofuran ring.

Theoretical studies on the reaction of chlorine radicals with tetrahydrofuran (B95107) (THF), a saturated analog, show that the reaction proceeds readily and that hydrogen abstraction is a key pathway. nih.govresearchgate.net For 2,3-dihydrofuran systems, the presence of the double bond introduces an additional reaction pathway: addition to the π-system. The rate coefficients for reactions of Cl atoms with furan derivatives are typically high, indicating a rapid reaction. researchgate.net For example, the absolute rate coefficient for the reaction of a Cl atom with furan is approximately 2.0 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net

Hydrogen Abstraction and Halogen Addition Pathways

Two primary pathways compete when a chlorine radical encounters a dihydrofuran analog: hydrogen abstraction and halogen addition. fiveable.mefiveable.me

Hydrogen Abstraction: This process involves the chlorine radical removing a hydrogen atom from the molecule to form hydrogen chloride (HCl) and a dihydrofuryl radical. stackexchange.comfiveable.me In the case of this compound, the most likely sites for abstraction are the allylic hydrogens at the C-2 position. Abstraction at this site would generate a resonance-stabilized allylic radical, which is a relatively stable intermediate. libretexts.org Studies on the reaction of Cl• with THF have shown that abstraction of the α-hydrogen atoms is the predominant degradation pathway. nih.govresearchgate.net

Halogen Addition: In this pathway, the chlorine radical adds across the double bond of the dihydrofuran ring. libretexts.org This addition would result in the formation of a new carbon-centered radical, with the chlorine atom now covalently bonded to one of the olefinic carbons. This radical can then participate in subsequent propagation steps, such as abstracting a hydrogen from another molecule or reacting with Cl₂. lumenlearning.com

The competition between these two pathways is governed by factors such as the stability of the resulting radical intermediate and the reaction conditions. The formation of a resonance-stabilized allylic radical often makes the hydrogen abstraction pathway kinetically favorable. libretexts.org

Table 2: Competing Radical Reaction Pathways for Dihydrofurans

PathwayDescriptionResulting IntermediateFactors Favoring Pathway
Hydrogen Abstraction A chlorine radical removes an H atom from an allylic position (e.g., C-2).Resonance-stabilized allylic radicalStability of the resulting radical.
Halogen Addition A chlorine radical adds to the C=C double bond.Carbon-centered radical at the adjacent carbon.Electron density of the double bond.

Transformations to Fused and Other Heterocyclic Systems

Dihydrofuran derivatives are valuable precursors for the synthesis of other heterocyclic structures, including furanones and various fused systems.

Conversion to Furanone Derivatives

Substituted 2,3-dihydrofurans can be converted into furanone derivatives through oxidation. Oxidative ring-cleavage reactions of furans are a known method for preparing compounds like 4-hydroxybutenolides, which exist in tautomeric equilibrium with 2(5H)-furanones. researchgate.net The oxidation of furan with hydrogen peroxide in the presence of a catalyst can yield 2(5H)-furanone and its derivatives. researchgate.net

For a substrate like this compound, a controlled oxidation reaction could introduce an oxygen atom, leading to a furanone structure. For example, oxidation could potentially yield a 4-chloro-5-methyl-2(5H)-furanone. The reaction of 2(5H)-furanone with aqueous hydrogen peroxide has been studied, and it can be converted into succinic acid, indicating that the furanone ring itself can undergo further transformations under oxidative conditions. researchgate.net The Achmatowicz reaction, which is the oxidation of furfuryl alcohols, is a classic method that provides access to highly functionalized heterocyclic structures that can serve as intermediates for complex molecules. researchgate.net

Formation of Pyrrolone and Pyridazinone Derivatives

The transformation of this compound analogs, which can be considered as cyclic γ-chloro-α,β-unsaturated lactones, into nitrogen-containing heterocycles like pyrrolones and pyridazinones typically involves reaction with nitrogen nucleophiles.

The synthesis of pyridazinone derivatives from related furanone precursors has been documented. For instance, 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones react with hydrazine (B178648) hydrate (B1144303) in refluxing absolute ethanol (B145695) to yield 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one compounds. nih.gov This reaction proceeds through a presumed ring-opening of the furanone by hydrazine, followed by cyclization to form the pyridazinone ring. A similar strategy involves the reaction of γ-keto acids with hydrazine hydrate, which readily undergoes ring closure in high yield to form 4,5-dihydropyridazinones. iglobaljournal.com The condensation of maleic acid derivatives with hydrazines is also a common and versatile method for preparing pyridazinone structures. iglobaljournal.com

In a related transformation, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been shown to produce pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones through a complex mechanism involving nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions. mdpi.com While not starting from a dihydrofuran, this highlights the tendency of hydrazine derivatives to form stable pyridazine (B1198779) cores.

The table below summarizes the synthesis of pyridazinone derivatives from various precursors analogous to this compound.

Starting MaterialReagentProductReference
3-[2-(4-Halophenyl)hydrazono]-5-phenylfuran-2(3H)-oneHydrazine hydrate4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one nih.gov
γ-Keto acidHydrazine hydrate4,5-Dihydropyridazin-3(2H)-one iglobaljournal.com
Maleic acid derivativesHydrazinesPyridazinone iglobaljournal.com
4-Hydrazinylquinolin-2(1H)-oneAutoxidationPyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione mdpi.com

Although direct examples for the synthesis of pyrrolone derivatives from this compound analogs are not extensively documented in the reviewed literature, the general reactivity pattern suggests that reaction with primary amines could potentially lead to the formation of pyrrolone structures through a similar ring-opening and recyclization mechanism.

Electrophilic Intramolecular Heterocyclization

Electrophilic intramolecular heterocyclization is a powerful strategy for the synthesis of fused heterocyclic systems. In the context of this compound analogs, this would involve a derivative bearing a pendant nucleophile that can attack an electrophilically activated position on the dihydrofuran ring or an attached substituent.

While specific examples for this compound analogs are scarce in the available literature, related systems demonstrate the feasibility of such transformations. For instance, the intramolecular cyclization of 5-halo- and 5-nitro-substituted furanylamides has been examined. The 5-nitro-substituted furfuryl amide has been shown to undergo an unusual isomerization-cyclization under microwave conditions to furnish a benzo mdpi.comrsc.orgfuro[2,3-c]pyridin-3-one derivative. nih.gov This transformation highlights the potential for intramolecular reactions of functionalized furan systems.

In a different approach, the asymmetric synthesis of 2,3-dihydrofurans has been achieved through the migratory cyclization of silyloxy alkenyl aminosulfoxonium salts. This process involves the formation of a β-silyloxy alkylidene carbene which then undergoes a 1,5-O,Si-bond insertion and a 1,2-silyl migration, representing a form of intramolecular cyclization. nih.gov Furthermore, novel 2,3-dihydrofuran derivatives have been synthesized via a tandem Knoevenagel-Michael cyclization of α-tosyloxy ketones, demonstrating another pathway for intramolecular ring formation. nih.gov

Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals has been developed to produce 1-hydroxycarbazole-2-carboxylates. This reaction proceeds in high yield and demonstrates the utility of intramolecular cyclizations of functionalized dihydrofurans to construct complex polycyclic systems. mdpi.com

The table below presents examples of intramolecular cyclization reactions in related furan and dihydrofuran systems.

Starting MaterialReaction ConditionsProductReference
5-Nitro-substituted furfuryl amideMicrowave1,4-Dihydro-2H-benzo mdpi.comrsc.orgfuro[2,3-c]pyridin-3-one nih.gov
Silyloxy alkenyl aminosulfoxonium saltsLiN(H)tBuSilyl-substituted 2,3-dihydrofurans nih.gov
α-Tosyloxy ketone, 5,5-dimethyl-1,3-cyclohexanedione, and various aldehydesPhthalazine in acetonitrile2,3-Dihydrofuran derivatives nih.gov
5-(Indolyl)-2,3-dihydrofuran acetalsLewis acid1-Hydroxycarbazole-2-carboxylates mdpi.com

These examples suggest that with appropriate functionalization, this compound analogs could serve as valuable substrates for electrophilic intramolecular heterocyclization reactions, leading to the formation of novel fused heterocyclic architectures. Further research in this area would be beneficial to fully explore the synthetic potential of this class of compounds.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 4-Chloro-5-methyl-2,3-dihydrofuran. By analyzing ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the methyl group protons and the three sets of methylene (B1212753) protons in the dihydrofuran ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms and the anisotropic effects of the double bond. The protons on C2, being adjacent to the ether oxygen, would appear at a different chemical shift than the protons on C3.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. chemicalbook.com For this molecule, five distinct signals are anticipated: one for the methyl carbon, two for the sp³ hybridized carbons of the dihydrofuran ring (C2 and C3), and two for the sp² hybridized carbons of the double bond (C4 and C5). chemicalbook.com The chemical shifts are highly dependent on the substitution pattern. The carbon bonded to the chlorine atom (C4) will be significantly affected, as will the carbons adjacent to the oxygen atom (C2 and C5). ucl.ac.uk Assignment of these shifts can be confirmed using techniques like ¹³C{¹H} decoupling experiments. researchgate.net

Below is a table of predicted NMR chemical shifts for this compound, based on data from analogous dihydrofuran derivatives. researchgate.netnih.govcarlroth.com

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ (on C5) 1.8 - 2.2 Singlet (s)
-CH₂- (on C3) 2.6 - 3.0 Triplet (t)
-CH₂- (on C2) 4.2 - 4.6 Triplet (t)
¹³C NMR Predicted Chemical Shift (δ, ppm)
-CH₃ (on C5) 15 - 25
C3 30 - 40
C2 70 - 80
C4 115 - 125
C5 145 - 155

Mass Spectrometry (MS) Applications in Dihydrofuran Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org When this compound is analyzed by a technique like electron impact (EI) ionization, it forms a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecule's molecular weight.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M) and another, about one-third the intensity, for the molecule containing ³⁷Cl (M+2). miamioh.edu

Fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for cyclic ethers include α-cleavage (cleavage of a bond adjacent to the oxygen atom) and rearrangements. miamioh.educhemguide.co.uk For this compound, expected fragmentation could involve the loss of the chlorine atom, a methyl radical, or small neutral molecules like carbon monoxide.

Predicted Mass Spectrometry Fragmentation Data

Fragment Ion Predicted m/z (for ³⁵Cl isotope) Description
[C₅H₇ClO]⁺• 118 Molecular Ion (M⁺•)
[C₅H₇O]⁺ 83 Loss of Cl•
[C₄H₄ClO]⁺ 103 Loss of CH₃•
[C₄H₇]⁺ 55 Ring cleavage fragments

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its specific bonds. nist.gov Key expected absorptions include:

C-H stretching: Aliphatic C-H stretches from the methyl and methylene groups typically appear just below 3000 cm⁻¹.

C=C stretching: The stretching of the carbon-carbon double bond within the ring is expected in the 1650-1700 cm⁻¹ region. The substitution affects its exact position and intensity.

C-O-C stretching: The asymmetric and symmetric stretching of the ether linkage gives rise to strong bands, typically in the 1050-1250 cm⁻¹ region.

C-Cl stretching: The vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy also detects these vibrations but with different selection rules. Non-polar bonds, like the C=C double bond, often produce a strong Raman signal, whereas the polar C-O and C-Cl bonds might be weaker. nih.gov This makes Raman a valuable complementary tool to IR for a complete vibrational analysis. globalresearchonline.net

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy
Methylene/Methyl C-H Stretch 2850 - 2980 IR, Raman
Alkene C=C Stretch 1650 - 1700 IR, Raman (often strong)
Ether C-O-C Asymmetric Stretch 1200 - 1250 IR (strong)
Ether C-O-C Symmetric Stretch 1050 - 1150 IR (strong)
Chloroalkene C-Cl Stretch 600 - 800 IR, Raman

Characterization of Excited State Dynamics

The study of excited-state dynamics investigates the fate of a molecule after it absorbs light energy, typically from UV or visible radiation. uiuc.edu For unsaturated heterocyclic systems like this compound, photoexcitation can initiate a variety of rapid processes, including isomerization, rearrangement, or fragmentation. researchgate.netrsc.org

Upon absorbing a photon, the molecule transitions from its electronic ground state to an excited state. The dynamics in this excited state are often extremely fast, occurring on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. uiuc.edu The presence of the double bond and heteroatoms (oxygen and chlorine) creates a complex potential energy surface in the excited state.

Research on related furan (B31954) and dihydrofuran systems shows that common photochemical pathways can involve:

Ring Opening: The cleavage of the C-O bond is a possible primary process, leading to the formation of a biradical intermediate.

Isomerization: The excited molecule may rearrange to form structural isomers.

Intersystem Crossing: The initially formed singlet excited state can convert to a longer-lived triplet state, which may then undergo different chemical reactions.

The specific substituents (chloro and methyl groups) on the dihydrofuran ring are expected to influence the excited-state lifetimes and reaction pathways. hw.ac.uk Characterizing these dynamics often requires sophisticated techniques like ultrafast transient absorption spectroscopy and advanced quantum chemistry calculations to map the potential energy surfaces and identify reaction coordinates. iisc.ac.in

Theoretical and Computational Chemistry of 4 Chloro 5 Methyl 2,3 Dihydrofuran and Analogs

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine optimized geometries, molecular energies, and reactivity descriptors. For the 2,3-dihydrofuran (B140613) scaffold, DFT calculations provide a foundational understanding of its structural parameters.

High-level ab initio and DFT calculations on the parent molecule, 2,3-dihydrofuran (23DHF), have been performed to predict its structure with high accuracy. acs.org These studies show that the dihydrofuran ring is not planar but adopts a puckered conformation. The introduction of substituents like a chlorine atom at the C4 position and a methyl group at the C5 position in 4-Chloro-5-methyl-2,3-dihydrofuran would be expected to influence the bond lengths, bond angles, and the degree of ring puckering due to steric and electronic effects.

The reactivity of these molecules can be assessed using global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. semanticscholar.orgresearchgate.net A smaller gap generally implies higher reactivity. For instance, theoretical studies on related imidazole (B134444) derivatives showed that substituent changes could significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. acs.org

Table 1: Calculated Structural Parameters for 2,3-Dihydrofuran (Analog)
ParameterCalculated ValueMethod/Basis Set
Barrier to Planarity93 cm-1ab initio acs.org
Ring Puckering Dihedral Angle±22°ab initio acs.org
HOMO-LUMO Gap (Example Analog System)4.23 eVDFT/B3LYP/6-31G(d,p) semanticscholar.org

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms, including the identification of transient intermediates and the calculation of transition state energies.

One notable reaction involving dihydrofurans is the Paternò-Büchi reaction, a photocycloaddition between a carbonyl compound and an alkene to form an oxetane. Studies on the reaction between 5-methyl-2,3-dihydrofuran and various aldehydes have been conducted. uni-koeln.de Computational analysis of these reactions helps to rationalize the observed regioselectivity and stereoselectivity by examining the stability of the intermediate 1,4-triplet biradicals that are formed upon cycloaddition. researchgate.net

Furthermore, computational methods can predict the feasibility of different reaction pathways. For example, in the reaction of distonic radical cations with tetrahydrofuran (B95107) (a saturated analog of dihydrofuran), computational analysis helps to distinguish between different potential reaction sites on the pyridine (B92270) ring and explains the subsequent fragmentation patterns observed in mass spectrometry. nih.gov The calculation of activation energies for bond cleavage and formation steps is critical for determining the rate-determining step of a reaction. acs.org

Conformational Analysis and Stereochemical Predictions

The non-planar nature of the 2,3-dihydrofuran ring gives rise to different conformations. Conformational analysis through computational methods can predict the most stable conformers and the energy barriers between them. Far-infrared spectroscopy combined with ab initio calculations for 2,3-dihydrofuran has established a potential energy function for the ring-puckering motion, revealing a barrier to planarity of 93 cm⁻¹ and energy minima at dihedral angles of ±22°. acs.org

The presence of bulky substituents on the ring can significantly influence the conformational equilibrium. For this compound, computational scans of the potential energy surface would be necessary to determine the preferred puckering of the ring and the rotational orientation of the methyl group.

These conformational preferences are critical for predicting stereochemical outcomes in reactions. For instance, the diastereoselectivity of the Paternò-Büchi reaction is rationalized by analyzing the reactive conformations of the intermediate biradicals, where steric and electronic interactions guide the reaction toward the thermodynamically favored product. researchgate.net

Table 2: Conformational Parameters of the 2,3-Dihydrofuran Ring (Analog)
ParameterValueSource
Ring ConformationPuckered (non-planar) acs.org
Calculated Barrier to Planarity93 cm-1 acs.org
Equilibrium Dihedral Angle of Puckering±22° acs.org

Studies on Electronic Properties and Charge Distribution

The distribution of electrons within a molecule is fundamental to its reactivity, polarity, and intermolecular interactions. Computational methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and the generation of Molecular Electrostatic Potential (MESP) maps are used to study charge distribution.

For example, a DFT study on the complexation of 2,3-dihydrofuran with a copper-containing species showed a net change in the Mulliken charge population, indicating that 2,3-dihydrofuran acts as an electron-donating ligand in this context. csus.edu MESP maps visually represent the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net For this compound, the electronegative chlorine atom would create a region of positive electrostatic potential at the C4 carbon, making it susceptible to nucleophilic attack, while the oxygen atom and the π-system of the double bond would be electron-rich centers.

Table 3: Calculated Mulliken Charge Population Changes Upon Oxygenation of a Copper Complex with 2,3-Dihydrofuran (Analog)
FragmentCharge Change (Δ)Source
Copper Complex (L1Cu)+0.43 csus.edu
2,3-Dihydrofuran-0.02 csus.edu
Dioxygen (O2)-0.41 csus.edu

Computational Approaches for Predicting Molecular Transformations

A significant advantage of computational chemistry is its ability to predict the outcomes of unknown or hypothetical molecular transformations. By calculating the thermodynamic and kinetic parameters of potential reaction pathways, researchers can forecast the most likely products under specific conditions.

For instance, computational studies can predict whether a reaction will proceed via a concerted or stepwise mechanism, or which regio- or stereoisomer is more likely to form. In the synthesis of functionalized 1-hydroxycarbazoles, an unexpected in-situ alkene isomerization of 5-methyl-2,3-dihydrofuran was observed, leading to a mixture of products. Computational modeling could be employed to understand the mechanism of this isomerization and predict reaction conditions that might favor one product over the other.

Theoretical studies on the reactions of singlet oxygen with various organic molecules, including 2,3-dihydrofuran analogs, demonstrate how DFT calculations can be used to explore reaction mechanisms and predict product formation. researchgate.net These studies can identify the key intermediates and transition states, providing a rational basis for designing new synthetic routes and understanding degradation pathways.

Applications in Advanced Materials and Synthetic Building Blocks

2,3-Dihydrofurans as Versatile Synthetic Intermediates

The 2,3-dihydrofuran (B140613) ring is a valuable intermediate in organic synthesis due to its inherent reactivity and the potential for stereocontrolled transformations. organic-chemistry.orgacs.org The electron-rich double bond and the ether linkage provide multiple sites for chemical modification. These compounds can participate in a variety of reactions, including cycloadditions, hydrofunctionalizations, and couplings, making them powerful building blocks for more complex molecules. organic-chemistry.orgnih.gov

For instance, methods have been developed for the stereoselective synthesis of highly substituted 2,3-dihydrofurans using reactions like copper-catalyzed [4+1] cycloadditions of enones and diazo compounds. organic-chemistry.org Furthermore, iron-catalyzed intramolecular hydroalkoxylation of α-allenic alcohols provides an efficient route to functionalized 2,3-dihydrofurans under mild conditions. organic-chemistry.org The presence of substituents, such as the chloro and methyl groups in 4-Chloro-5-methyl-2,3-dihydrofuran, influences the regioselectivity and stereoselectivity of these reactions, allowing for the synthesis of a diverse library of compounds. nih.gov The development of one-pot tandem reactions, often assisted by pyridinium (B92312) ylides, has further streamlined the synthesis of complex fused 2,3-dihydrofuran derivatives in a diastereoselective manner. acs.org

Polymerization of Dihydrofuran Derivatives for Materials Science

Derivatives of 2,3-dihydrofuran are important monomers in polymer chemistry, valued for producing polymers with high glass transition temperatures and desirable mechanical properties. researchgate.netnsf.gov The polymerization of these cyclic vinyl ethers, particularly through cationic mechanisms, has been a subject of significant research, leading to the development of advanced thermoplastic materials. nih.govrsc.org

The cationic polymerization of 2,3-dihydrofuran (DHF) and its derivatives is a primary method for producing high-molecular-weight polymers. rsc.org Research has demonstrated that living cationic polymerization of DHF can be achieved, allowing for precise control over the polymer's molecular weight and a narrow molecular weight distribution. researchgate.net For example, living polymerization of 5-methyl-2,3-dihydrofuran has been successfully accomplished using acetyl perchlorate (B79767) as an initiator in toluene (B28343) at low temperatures, yielding nearly monodisperse polymers. researchgate.net

More recently, a green, metal-free cationic polymerization process was developed to produce poly(2,3-dihydrofuran) (PDHF) at room temperature with molecular weights reaching up to 256 kg/mol . nsf.govnih.gov This method utilizes initiators like pentakis(methoxycarbonyl)cyclopentadiene (PCCP), which enables controlled polymerization even in industrially preferred green solvents. nsf.govacs.org The conditions necessary for preparing high-molecular-weight polymers from 2,3-dihydrofurans typically include the use of dry monomers and low polymerization temperatures to control the reaction. rsc.org

Poly(2,3-dihydrofuran) (PDHF) exhibits a compelling combination of mechanical strength, toughness, and barrier properties, positioning it as a promising biorenewable thermoplastic. nih.govresearchgate.net The polymer's restricted backbone, resulting from the cyclic ether structure, imparts a high glass transition temperature (Tg) of approximately 135 °C. nsf.gov This is significantly higher than many commercial plastics like poly(lactic acid) (PLA). nsf.gov

Characterization of high molecular weight PDHF has shown it to possess high tensile strength and toughness, with values comparable to commercial polycarbonate. nsf.govnih.gov The material also demonstrates high optical clarity and effective barrier properties against gases such as oxygen and carbon dioxide, as well as water vapor. nih.govacs.orgresearchgate.net These characteristics make PDHF suitable for a range of applications, from food packaging to high-strength windows. nsf.govnih.gov

Table 1: Mechanical and Physical Properties of Poly(2,3-dihydrofuran) (PDHF)

Property Value Source(s)
Tensile Strength Up to 70 MPa nih.gov, nsf.gov, researchgate.net
Toughness Up to 14 MPa nih.gov, nsf.gov, researchgate.net
Glass Transition Temperature (Tg) ~135 °C nsf.gov
5% Mass Loss Temperature 364 °C nsf.gov

Precursors for Complex Chemical Architectures (e.g., Spirooxindoles, Coumarins)

The dihydrofuran scaffold serves as a crucial starting point for the synthesis of more complex and biologically relevant heterocyclic systems, including spirooxindoles and coumarins.

Spirooxindoles: The spirooxindole framework is a core structure in many natural products and synthetic pharmaceuticals. beilstein-journals.org A facile and diastereoselective method for synthesizing spiro[dihydrofuran-2,3'-oxindoles] has been developed through a formal [4+1] cycloaddition reaction. nih.gov This reaction utilizes fused 1H-pyrrole-2,3-diones as the enone component reacting with diazooxindoles, representing a novel approach to these complex spiro-heterocycles. nih.gov Other multi-component cascade reactions, for example using α-diazo esters, isatins, and other reagents, have also been employed to access spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives in good to excellent yields. rsc.org

Coumarins: Fused coumarin (B35378) derivatives, specifically dihydrofuro[3,2-c]coumarins, are another class of important compounds accessible from dihydrofuran-related precursors. nih.govtandfonline.com Efficient, one-pot multicomponent reactions have been developed to synthesize these structures. For instance, reacting 4-hydroxycoumarin, an aldehyde, and a bromoacetophenone in water with imidazole (B134444) as a catalyst can produce functionalized trans-2,3-dihydrofuro[3,2-c]coumarins in excellent yields. nih.gov Similarly, pyridinium ylide-assisted tandem reactions provide a pathway to fused 2,3-dihydrofuran derivatives, including those linked to a coumarin core, with high diastereoselectivity. acs.org The synthesis of C3-dihydrofuran substituted coumarins has been achieved via a one-pot, four-component reaction under solvent-free microwave irradiation. tandfonline.com These methods highlight the utility of dihydrofuran synthons in building complex, fused heterocyclic systems. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-5-methyl-2,3-dihydrofuran, and how can purity be optimized?

Methodological Answer:

  • Precursor-Based Synthesis : Prepare via fluoride-induced 1,4-conjugate elimination of trimethylsilyl acetate from halogenated precursors. This method minimizes side reactions by leveraging steric hindrance from the methyl group (analogous to methods for 3-ethylidene-2-methylene-2,3-dihydrofuran) .
  • Purification : Use vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the compound. Monitor purity via GC/MS (DB-1 column, 60–200°C temperature gradient) to separate dimers or oligomers .
  • Key Considerations : Optimize reaction temperature (-30°C to 25°C) to control dimerization rates. Use anhydrous conditions to prevent hydrolysis of intermediates .

Q. How should researchers characterize this compound and confirm its structure?

Methodological Answer:

  • NMR Analysis : Acquire 1H^1H NMR in CD3_3CN or CDCl3_3. Look for diagnostic peaks:
    • Chlorine Substituent : Deshielded protons near the chloro group (δ 4.5–5.5 ppm).
    • Methyl Group : Sharp singlet at δ 1.8–2.2 ppm for the 5-methyl group.
    • Dihydrofuran Ring : Multiplets for vicinal protons (δ 2.5–4.0 ppm) .
  • GC/MS Validation : Use a DB-1 column with a temperature gradient (80°C to 200°C) to confirm molecular ion peaks (m/z ≈ 120–122 for [M]+^+) and rule out dimeric byproducts .

Advanced Research Questions

Q. What are the dimerization pathways of this compound, and how can byproducts be analyzed?

Methodological Answer:

  • Mechanism : Dimerization proceeds via a two-step diradical mechanism. The methyl group at position 5 reduces reaction rates due to steric effects, favoring [4+4] cyclodimers over [4+2] products (observed in similar 2,3-dihydrofurans) .
  • Byproduct Identification : Use preparative GC or HPLC to isolate dimers. Assign structures via 1H^1H-1H^1H COSY NMR and NOESY for stereochemistry. Compare retention times to known standards (e.g., head-to-head vs. head-to-tail isomers) .

Q. How does the chloro substituent influence reactivity in substitution reactions (e.g., phenylation)?

Methodological Answer:

  • Steric and Electronic Effects : The chloro group increases electrophilicity at adjacent carbons, facilitating nucleophilic attack. For example, phenylation of 5-methyl-2,3-dihydrofuran derivatives occurs regioselectively at the 4-position due to chlorine's inductive effect .
  • Experimental Design : Use Pd-catalyzed cross-coupling (e.g., Heck arylation) with aryl iodides. Monitor regioselectivity via 13C^{13}C-NMR to confirm substitution patterns .

Q. What strategies enable stereoselective synthesis of derivatives from this compound?

Methodological Answer:

  • Chiral Catalysis : Employ BINOL-phosphoric acid catalysts in multicomponent reactions (e.g., Povarov cycloaddition). Computational modeling (DFT) predicts face selectivity via π-stacking and steric interactions in transition states .
  • Enantioselective Heck Arylation : Use palladium catalysts with chiral ionic liquids (e.g., L-prolinate anions) to achieve >70% enantiomeric excess (ee) in 2-aryl-2,3-dihydrofuran products .

Q. How can this compound be applied in multicomponent reactions for complex molecule synthesis?

Methodological Answer:

  • Gold-Catalyzed Coupling : Combine with alkynols and aldehydes in a three-component reaction. The dihydrofuran acts as a diene in in situ Friedel-Crafts cyclization, forming hexahydrofuroquinolines. Optimize catalyst loading (5 mol% AuCl3_3) and reaction time (24–48 hrs) .
  • Case Study : Synthesize homofarnesol via iterative alkylation of 5-lithio-2,3-dihydrofuran with homoallylic iodides. Monitor yields (≈70% per cycle) and stereochemistry via 1H^1H-NMR .

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